molecular formula C23H29N3O3 B236948 Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No. B236948
M. Wt: 395.5 g/mol
InChI Key: BGLGASAVCRNWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEH-PPV, is a conjugated polymer with unique optical and electronic properties. It has been extensively studied for its potential use in optoelectronic devices, such as organic solar cells, light-emitting diodes, and field-effect transistors. In

Mechanism Of Action

The mechanism of action of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices involves the absorption of light, generation of excitons, and separation of charge carriers. When Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate absorbs light, it generates excitons, which are electron-hole pairs. These excitons can then be separated into free charge carriers, which can be collected as current in a device.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. However, some studies have suggested that Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices is its high absorption coefficient, which allows for efficient conversion of light into electrical energy. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate also has high charge carrier mobility and efficient energy transfer, which can improve device performance. However, Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be difficult to process and has poor stability, which can limit its application in some devices.

Future Directions

There are several future directions for research on Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of focus is improving the stability and processability of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate to expand its application in optoelectronic devices. Another area of research is exploring the potential use of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in biological imaging and sensing. Additionally, there is potential for using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in the development of new materials for energy storage and conversion.

Synthesis Methods

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Grignard metathesis. One commonly used method involves the reaction of 2,5-dibromo-3-ethylthiophene with 4-ethylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with 4-(4-ethylpiperazin-1-yl)aniline in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.

Scientific Research Applications

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential use in optoelectronic devices. Its unique optical and electronic properties, including high absorption coefficient, high charge carrier mobility, and efficient energy transfer, make it a promising material for organic solar cells, light-emitting diodes, and field-effect transistors. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has also been used as a fluorescent probe for biological imaging and sensing.

properties

Product Name

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H29N3O3/c1-4-17-6-8-18(9-7-17)22(27)24-20-16-19(23(28)29-3)10-11-21(20)26-14-12-25(5-2)13-15-26/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,27)

InChI Key

BGLGASAVCRNWHN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC

Origin of Product

United States

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